molecular formula C15H12ClFN2O4 B5878656 3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide

3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No.: B5878656
M. Wt: 338.72 g/mol
InChI Key: ZGRJZPYQEXSALB-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide is a synthetic organic compound characterized by the presence of chloro, ethoxy, fluoro, and nitro functional groups attached to a benzamide core

Preparation Methods

The synthesis of 3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the benzene ring.

    Halogenation: Addition of the chloro and fluoro groups.

    Ethoxylation: Introduction of the ethoxy group.

    Amidation: Formation of the benzamide structure by reacting with an amine source.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its functional groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The nitro and fluoro groups may play a role in binding to active sites, while the ethoxy and chloro groups can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives with different substituents. For example:

    3-chloro-4-ethoxy-N-(4-fluoro-3-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.

    3-chloro-4-methoxy-N-(4-fluoro-3-nitrophenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

The uniqueness of 3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O4/c1-2-23-14-6-3-9(7-11(14)16)15(20)18-10-4-5-12(17)13(8-10)19(21)22/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRJZPYQEXSALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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